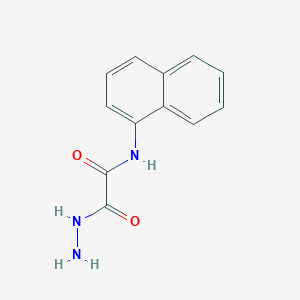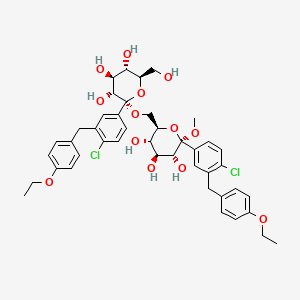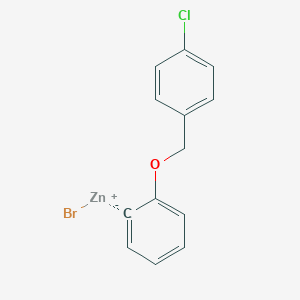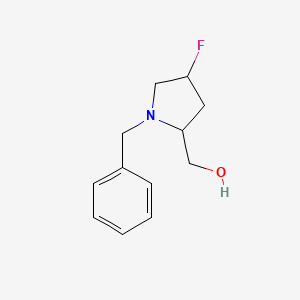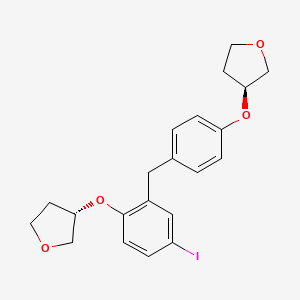
Kpc-2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kpc-2-IN-2 is a compound known for its role in inhibiting the activity of Klebsiella pneumoniae carbapenemase-2 (KPC-2), an enzyme responsible for antibiotic resistance in Gram-negative bacteria. This compound has garnered significant attention due to its potential in combating antibiotic-resistant infections, which pose a major public health threat.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kpc-2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Coupling Reaction: The intermediate compounds are then coupled under controlled conditions, often involving catalysts and specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Kpc-2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Kpc-2-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by KPC-2 producing bacteria.
Industry: Used in the development of diagnostic tools and assays for detecting antibiotic resistance.
Mécanisme D'action
Kpc-2-IN-2 exerts its effects by inhibiting the activity of KPC-2 enzyme. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular targets include the serine residue in the active site of KPC-2, and the pathways involved are related to the hydrolysis of β-lactam antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Avibactam: Another inhibitor of β-lactamase enzymes, used in combination with ceftazidime.
Vaborbactam: Inhibits serine carbapenemases and is used with meropenem.
Relebactam: Combined with imipenem to inhibit β-lactamase enzymes.
Uniqueness of Kpc-2-IN-2
This compound is unique due to its specific inhibition of KPC-2 enzyme, which is a major contributor to antibiotic resistance in Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable compound in the fight against antibiotic-resistant infections.
Propriétés
Formule moléculaire |
C12H10BN3O2S |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H |
Clé InChI |
GPHQNHVYKQPXBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
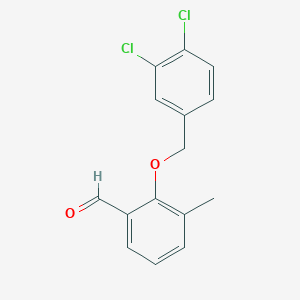
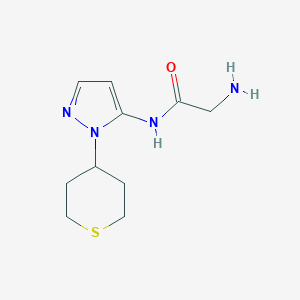
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

